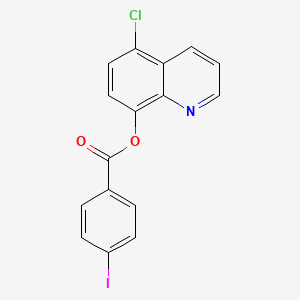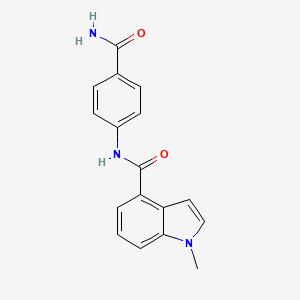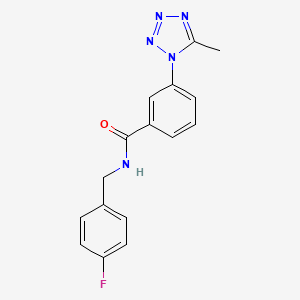![molecular formula C22H26ClN5O3 B12177564 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B12177564.png)
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one is a complex organic compound that features a combination of piperidine, chlorophenyl, and triazolopyridazine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl group. The triazolopyridazine moiety is then synthesized and attached to the piperidine derivative. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle potentially hazardous chemicals. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial production.
化学反应分析
Types of Reactions
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the triazolopyridazine moiety.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups to the chlorophenyl ring.
科学研究应用
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-[6-(methoxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one
- 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-[6-(ethoxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one
Uniqueness
The uniqueness of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C22H26ClN5O3 |
|---|---|
分子量 |
443.9 g/mol |
IUPAC 名称 |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one |
InChI |
InChI=1S/C22H26ClN5O3/c1-15(2)31-20-9-7-18-24-25-19(28(18)26-20)8-10-21(29)27-13-11-22(30,12-14-27)16-3-5-17(23)6-4-16/h3-7,9,15,30H,8,10-14H2,1-2H3 |
InChI 键 |
WMMQLNOAPRKUDC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=NN2C(=NN=C2CCC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-benzyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12177484.png)





![4-phenyl-N-[3-(propan-2-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12177528.png)



methanone](/img/structure/B12177551.png)

![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B12177558.png)

